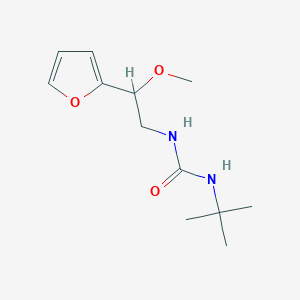

1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea

Description

1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea is a urea derivative characterized by a tert-butyl group, a methoxyethyl linker, and a furan-2-yl substituent. The methoxyethyl chain likely influences solubility and conformational flexibility.

Properties

IUPAC Name |

1-tert-butyl-3-[2-(furan-2-yl)-2-methoxyethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-12(2,3)14-11(15)13-8-10(16-4)9-6-5-7-17-9/h5-7,10H,8H2,1-4H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKWAJRNAZXBCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC(C1=CC=CO1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea typically involves the reaction of tert-butyl isocyanate with 2-(furan-2-yl)-2-methoxyethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The urea group can be reduced under specific conditions to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: Furan derivatives with additional oxygen-containing functional groups.

Reduction: Amines derived from the reduction of the urea group.

Substitution: Compounds with new functional groups replacing the methoxy group.

Scientific Research Applications

1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Cyclopentyloxy-2-methylphenyl)-3-[1-(furan-2-yl)-2-hydroxyethyl]-urea (C₁₉H₂₄N₂O₄)

- Key Differences : Replaces the tert-butyl group with a 3-cyclopentyloxy-2-methylphenyl moiety and substitutes the methoxyethyl chain with a hydroxyethyl group.

- The cyclopentyloxy group introduces bulkier lipophilic character, which may affect target binding affinity .

- Molecular Weight : 344.4 g/mol vs. the target compound’s estimated ~295 g/mol (based on analogous structures).

tert-Butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate

- Key Differences: Incorporates a pyrazolopyrimidine-chromenone core linked to the furan-2-yl and tert-butyl groups.

- This compound’s complexity suggests use in kinase inhibition, as seen in similar derivatives .

- Molecular Weight : 615.7 g/mol, significantly larger than the target compound.

1-(2-Chloro-4-methylphenyl)-3-[[2-(hydroxymethyl)-phenyl]-methyl]-urea (C₁₆H₁₇ClN₂O₂)

- Key Differences : Substitutes the furan ring with a chlorinated aromatic system and replaces the methoxyethyl group with a hydroxymethylbenzyl chain.

- The hydroxymethyl group offers hydrogen-bonding capability absent in the methoxyethyl chain .

- Molecular Weight : 304.8 g/mol, comparable to the target compound.

Substituent Effects on Physicochemical Properties

Furan vs. Thiophene/Aromatic Rings

- Furan-2-yl : Provides moderate electron-rich character and lower lipophilicity (cLogP ~1.2) compared to thiophene (cLogP ~2.5). This may improve aqueous solubility but reduce membrane penetration .

- Thiophene-2-yl Analogues : Higher lipophilicity (e.g., N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide, C₁₃H₁₂N₄O₃S) increases bioavailability in hydrophobic environments .

Methoxyethyl vs. Hydroxyethyl Linkers

- Methoxyethyl: Enhances metabolic stability by resisting oxidation compared to hydroxyethyl groups.

- Hydroxyethyl: Increases polarity and hydrogen-bond donor count, improving solubility but requiring protective strategies in prodrug design .

Data Table: Key Properties of Comparable Urea Derivatives

*Estimated based on analogous structures.

Biological Activity

1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea, a compound with a unique structure featuring a tert-butyl group and a furan ring, has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, emphasizing its applications in various scientific fields.

The synthesis of this compound typically involves the reaction of tert-butyl isocyanate with 2-(furan-2-yl)-2-methoxyethylamine. The reaction is generally conducted under an inert atmosphere to prevent side reactions, followed by purification methods like recrystallization or column chromatography.

Chemical Characteristics:

- Molecular Formula: CHNO

- Molecular Weight: 240.303 g/mol

- CAS Number: 1795296-09-1

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may act as an enzyme inhibitor or a ligand in receptor binding assays, influencing cellular pathways and functions.

The precise mechanism of action can vary depending on the target proteins involved. Typically, the compound may bind to active or allosteric sites on enzymes or receptors, leading to alterations in their conformation and functionality.

Antioxidant Activity

Research indicates that compounds with similar structures to this compound exhibit antioxidant properties. For instance, studies have shown that related compounds can quench free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage .

Case Studies

- Neuroprotective Effects: A study explored the neuroprotective potential of similar compounds against oxidative stress in SH-SY5Y neuroblastoma cells. The findings suggested that these compounds could activate ERK/MAPK and PI3K/Akt signaling pathways, providing protection against cell death induced by oxidative agents like tert-butyl hydroperoxide .

- Enzyme Inhibition Studies: In vitro assays have demonstrated that derivatives of furan-containing urea compounds can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.